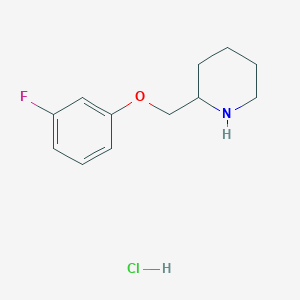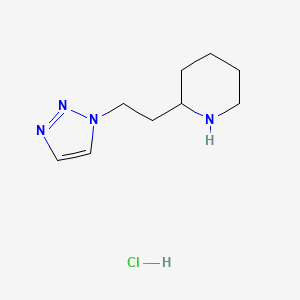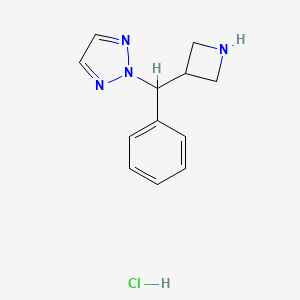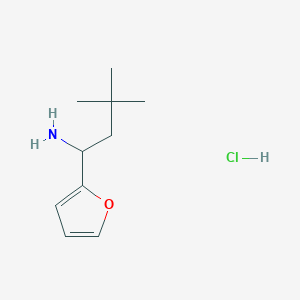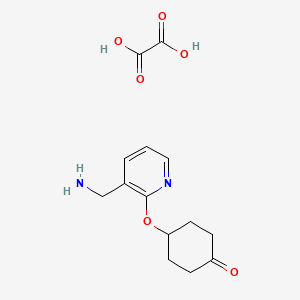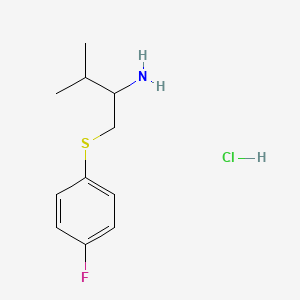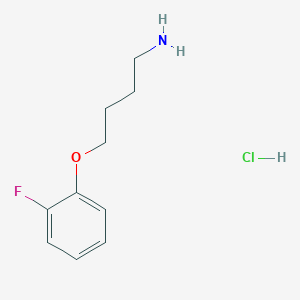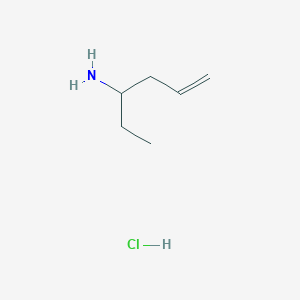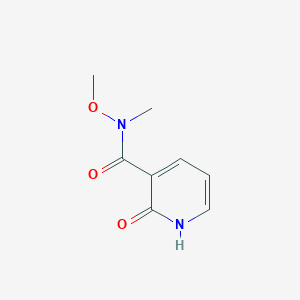
N-methoxy-N-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide
Descripción general
Descripción
N-methoxy-N-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide (NMMO) is a synthetic organic compound that has been used in various scientific research applications. NMMO has a wide range of biochemical and physiological effects, and offers advantages and limitations for lab experiments.
Aplicaciones Científicas De Investigación
Synthesis of Heterocyclic Compounds
This compound serves as a precursor in the synthesis of various heterocyclic compounds, which are crucial in drug development. The ability to create four-membered to seven-membered heterocycles allows for the exploration of new pharmaceuticals with potential unique biological activities .
Antiviral Agents
Derivatives of this compound have been investigated for their antiviral properties. For instance, certain indole derivatives, which can be synthesized from this compound, show inhibitory activity against influenza A and other viruses, indicating its potential as a scaffold for developing new antiviral drugs .
Anti-inflammatory Applications
The anti-inflammatory properties of indole derivatives, which can be synthesized from this compound, have been noted. This opens up possibilities for its use in creating new anti-inflammatory medications, potentially aiding in the treatment of chronic inflammatory diseases .
Anticancer Research
Indole derivatives, obtainable from this compound, have shown promise in the treatment of cancer cells. The compound’s role in synthesizing these derivatives makes it valuable in the research and development of new anticancer agents .
Antimicrobial Activity
The compound’s derivatives have been explored for their antimicrobial effects. This is particularly important in the development of new antibiotics and antiseptic agents, given the rising concern over antibiotic resistance .
Antidiabetic Potential
Research into indole derivatives, which can be synthesized from this compound, includes their use in antidiabetic drug development. This could lead to new treatments for diabetes, improving the quality of life for those affected by this condition .
Antimalarial Applications
The compound’s derivatives have been studied for their antimalarial properties. This is crucial in the ongoing fight against malaria, especially in developing new treatments that can overcome resistance to existing antimalarial drugs .
Neuropharmacological Applications
Some derivatives of this compound have been identified as selective antagonists at the glycine site of the NMDA receptor, which is relevant in neuropharmacology. This could lead to new treatments for neurological disorders or conditions associated with NMDA receptor activity .
Mecanismo De Acción
Target of Action
Similar compounds have been found to interact with various biological targets
Mode of Action
The compound likely interacts with its targets in a manner similar to related compounds . More detailed studies are required to elucidate the exact mode of action.
Biochemical Pathways
Similar compounds have been found to influence various biochemical pathways
Pharmacokinetics
As with any compound, these properties would be crucial in determining the compound’s effectiveness .
Result of Action
Similar compounds have been found to have various effects at the molecular and cellular level . More detailed studies are required to elucidate the exact effects of this compound.
Action Environment
Environmental factors can often play a significant role in the effectiveness of a compound .
Propiedades
IUPAC Name |
N-methoxy-N-methyl-2-oxo-1H-pyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3/c1-10(13-2)8(12)6-4-3-5-9-7(6)11/h3-5H,1-2H3,(H,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWPGJOHZRNCZJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=CC=CNC1=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methoxy-N-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



